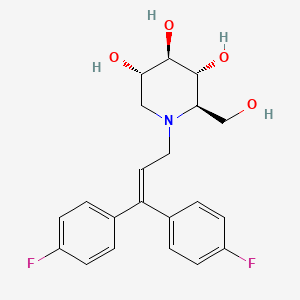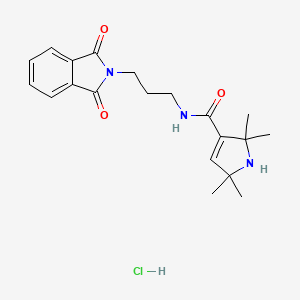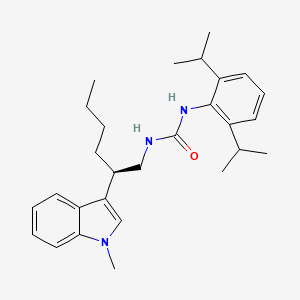
(S)-4'-Hydroxyflurbiprofen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4’-Hydroxyflurbiprofen is a chiral derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its anti-inflammatory and analgesic properties, making it a subject of interest in medicinal chemistry and pharmacology. The presence of the hydroxyl group at the 4’ position of the flurbiprofen molecule enhances its pharmacological activity and specificity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4’-Hydroxyflurbiprofen typically involves the hydroxylation of flurbiprofen. One common method is the catalytic asymmetric hydroxylation of flurbiprofen using chiral catalysts. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a chiral catalyst to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods: In industrial settings, the production of (S)-4’-Hydroxyflurbiprofen may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4’-Hydroxyflurbiprofen undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4’-ketoflurbiprofen.
Reduction: Formation of 4’-hydroxyflurbiprofen alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-4’-Hydroxyflurbiprofen has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammation and pain.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (S)-4’-Hydroxyflurbiprofen involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The hydroxyl group at the 4’ position enhances the binding affinity and selectivity of the compound for COX-2, leading to its potent anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Flurbiprofen: The parent compound, lacking the hydroxyl group at the 4’ position.
Ibuprofen: Another NSAID with a similar mechanism of action but different structural features.
Ketoprofen: A structurally related NSAID with similar anti-inflammatory properties.
Uniqueness: (S)-4’-Hydroxyflurbiprofen is unique due to the presence of the hydroxyl group at the 4’ position, which enhances its pharmacological activity and selectivity for COX-2. This structural modification distinguishes it from other NSAIDs and contributes to its specific therapeutic effects.
Propriétés
Numéro CAS |
124097-44-5 |
|---|---|
Formule moléculaire |
C15H13FO3 |
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
(2S)-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/t9-/m0/s1 |
Clé InChI |
GTSMMBJBNJDFRA-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


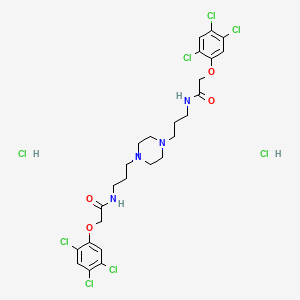

![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)
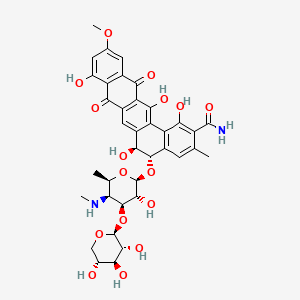




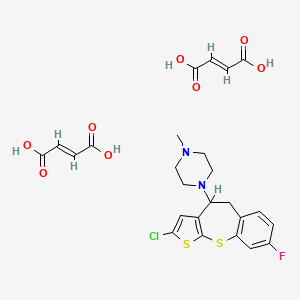
![5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid](/img/structure/B12765454.png)
